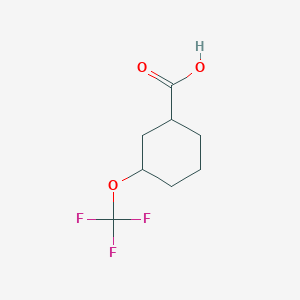
3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . The compound is also characterized by its SMILES string: OC(=O)C1CCCC(C1)C(F)(F)F .Scientific Research Applications
Chemical Reactivity and Transformations
3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, although not directly studied, is chemically related to cyclohexane derivatives which have been extensively investigated. For example, the bromination of 3-cyclohexene-1-carboxylic acid leads to various derivatives, indicating the potential for diverse chemical transformations in similar structures (Bellucci, Marioni, & Marsili, 1972). Additionally, vanadium-catalyzed carboxylation studies of cyclohexane demonstrate the feasibility of introducing carboxylic acid functionalities in cyclohexane structures, which could be relevant for understanding reactions involving 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (Reis et al., 2005).
Catalysis and Oxidation Processes
Studies on cyclohexane and its derivatives have shown that these compounds can act as substrates in various catalytic oxidation processes. For instance, the oxidation of cyclohexane in ionic liquids under mild conditions using copper polymers as catalysts indicates potential applications in selective oxidation reactions (Hazra et al., 2016). Furthermore, efficient H2O2 oxidation of alkanes to alkyl peroxides catalyzed by vanadate-pyrazine-2-carboxylic acid systems suggests the role of similar carboxylic acid derivatives in oxidation reactions (Shul’pin, Attanasio, & Suber, 1993).
Crystal Engineering and Supramolecular Chemistry
Cyclohexane carboxylic acids have been utilized in the formation of complex crystal structures and supramolecular architectures. Studies on cocrystals and acid-base complexes of cyclohexane carboxylic acids reveal the potential of these compounds in designing novel materials with specific physical properties (Shan, Bond, & Jones, 2003). The structural diversity achievable with these compounds underscores their significance in crystal engineering.
Environmental and Green Chemistry
The catalytic oxidation of cyclohexane using environmentally benign oxidants like hydrogen peroxide, and in non-traditional solvents such as ionic liquids, demonstrates the potential of cyclohexane carboxylic acid derivatives in green chemistry applications (Ribeiro et al., 2015). Such studies highlight the role these compounds can play in developing sustainable and eco-friendly chemical processes.
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWTUKRPGKAVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

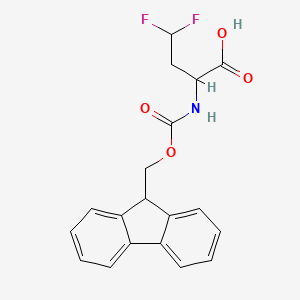
![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)
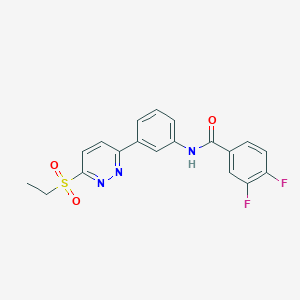
![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
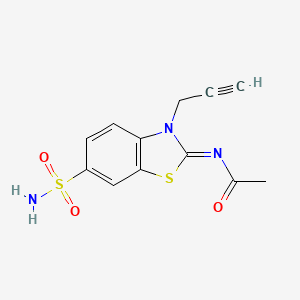
![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)
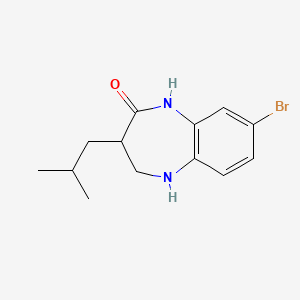
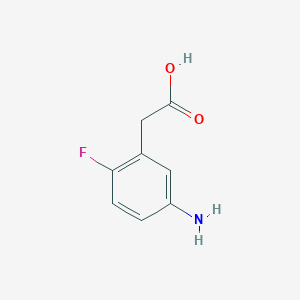
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2466511.png)
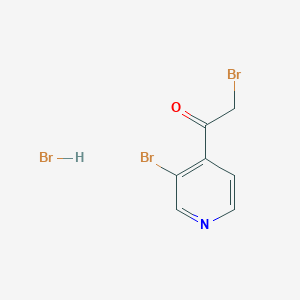
![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![3-(3-Bromopyridin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2466516.png)
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)